Cas no 1008505-37-0 (6-pyridin-4-ylquinazolin-2-amine)

6-pyridin-4-ylquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-pyridin-4-ylquinazolin-2-amine
- CTK8D3620
- 6-pyridin-4-yl-2-quinazolinamine
- PubChem16393
- KB-44386
- SureCN3025007
- 6-(pyridin-4-yl)quinazolin-2-amine
- 6-(4-Pyridinyl)-2-quinazolinamine
- 2-Amino-6-(4-pyridyl)quinazoline
- AKOS015854948
- DB-058505
- XDULIFZWNIEGCE-UHFFFAOYSA-N
- SCHEMBL3025007
- 2-Quinazolinamine,6-(4-pyridinyl)-
- A800284
- 6-Pyridin-4-yl-quinazolin-2-ylamine
- DTXSID90676359
- 1008505-37-0
- SY316506
- MFCD12828217
-
- MDL: MFCD12828217
- インチ: InChI=1S/C13H10N4/c14-13-16-8-11-7-10(1-2-12(11)17-13)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17)
- InChIKey: XDULIFZWNIEGCE-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N
計算された属性
- せいみつぶんしりょう: 222.09100
- どういたいしつりょう: 222.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.301
- PSA: 64.69000
- LogP: 2.85520
6-pyridin-4-ylquinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D392256-100mg |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 100mg |
$425 | 2024-08-03 | |
eNovation Chemicals LLC | D392256-1g |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 1g |
$495 | 2024-08-03 | |
eNovation Chemicals LLC | D392256-1g |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 1g |
$495 | 2025-02-28 | |
eNovation Chemicals LLC | D392256-100mg |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 100mg |
$425 | 2025-02-28 |
6-pyridin-4-ylquinazolin-2-amine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
6-pyridin-4-ylquinazolin-2-amineに関する追加情報
6-Pyridin-4-ylquinazolin-2-amine (CAS No. 1008505-37-0): A Versatile Heterocyclic Compound in Pharmaceutical Research
The 6-pyridin-4-ylquinazolin-2-amine (CAS No. 1008505-37-0) represents an important class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This quinazoline derivative features a unique molecular architecture combining a pyridine moiety with a quinazolin-2-amine scaffold, making it particularly interesting for researchers investigating novel therapeutic agents.
Recent studies highlight the growing importance of 6-pyridin-4-ylquinazolin-2-amine derivatives in addressing current challenges in healthcare, particularly in the development of targeted therapies. The compound's structural features allow for diverse modifications, enabling scientists to fine-tune its pharmacological properties. This adaptability has made CAS 1008505-37-0 a valuable building block in the synthesis of potential drug candidates.
The pharmaceutical industry has shown increasing interest in quinazoline-based compounds like 6-pyridin-4-ylquinazolin-2-amine due to their demonstrated biological activities. These molecules have shown promise in various therapeutic areas, aligning with current research trends focusing on precision medicine and personalized treatment approaches. The compound's molecular structure offers multiple sites for functionalization, allowing medicinal chemists to explore structure-activity relationships.
From a chemical perspective, 6-pyridin-4-ylquinazolin-2-amine exhibits interesting physicochemical properties that contribute to its potential applications. The compound's aromatic system provides stability while maintaining sufficient flexibility for molecular interactions. These characteristics are particularly valuable in drug design, where balance between rigidity and flexibility often determines a compound's success as a therapeutic agent.
Researchers investigating CAS 1008505-37-0 have noted its potential in addressing some of today's most pressing medical challenges. The compound's scaffold has been explored in the context of various biological targets, reflecting the current shift in pharmaceutical research toward multitarget therapies. This approach aligns with the growing understanding of complex disease mechanisms and the need for more comprehensive treatment strategies.
The synthesis of 6-pyridin-4-ylquinazolin-2-amine typically involves multi-step organic reactions that allow for careful control of the compound's purity and characteristics. Modern synthetic methodologies have improved the efficiency of producing this quinazoline derivative, making it more accessible for research purposes. These advancements support the compound's growing role in academic and industrial research settings.
Analytical characterization of 6-pyridin-4-ylquinazolin-2-amine employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's structure and purity, essential for ensuring reproducible research results. The availability of comprehensive analytical data for CAS 1008505-37-0 facilitates its use in rigorous scientific investigations.
Current research trends indicate expanding applications for quinazoline-based compounds beyond traditional pharmaceutical uses. Scientists are exploring the potential of 6-pyridin-4-ylquinazolin-2-amine in materials science and chemical biology, demonstrating the versatility of this molecular scaffold. These interdisciplinary applications reflect the compound's relevance in cutting-edge scientific research.
The stability and storage requirements of 6-pyridin-4-ylquinazolin-2-amine make it suitable for various research environments. Proper handling according to standard laboratory protocols ensures the compound's integrity during experimental procedures. These practical considerations contribute to the compound's utility as a research tool in diverse scientific investigations.
As research into heterocyclic compounds continues to advance, 6-pyridin-4-ylquinazolin-2-amine (CAS No. 1008505-37-0) remains an important subject of study. Its unique structural features and demonstrated potential in various applications ensure its continued relevance in scientific literature. The compound represents an excellent example of how fundamental chemical research can lead to valuable tools for addressing complex biological challenges.
Future directions for research involving 6-pyridin-4-ylquinazolin-2-amine may include further exploration of its structure-activity relationships and potential therapeutic applications. The compound's modular nature allows for systematic investigation of various structural modifications, supporting the development of structure-based design strategies. These approaches align with current trends in rational drug design and discovery.
The commercial availability of CAS 1008505-37-0 from specialized chemical suppliers facilitates research into this interesting compound. Researchers can access 6-pyridin-4-ylquinazolin-2-amine with various purity grades suitable for different experimental needs. This accessibility supports the compound's growing role in both academic and industrial research programs.
In conclusion, 6-pyridin-4-ylquinazolin-2-amine represents a valuable addition to the toolkit of medicinal chemists and researchers working with heterocyclic compounds. Its unique structural features, combined with demonstrated biological relevance, make CAS 1008505-37-0 an important subject of ongoing scientific investigation. As research into this compound continues, new applications and insights are likely to emerge, further solidifying its position in chemical and pharmaceutical research.
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